molecular formula C4HCl3N2O2S B11789216 4,6-Dichloropyrimidine-2-sulfonyl chloride

4,6-Dichloropyrimidine-2-sulfonyl chloride

Cat. No.: B11789216
M. Wt: 247.5 g/mol
InChI Key: BXTZGQOGWUGMSJ-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-2-sulfonylchloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a sulfonyl chloride group at position 2. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrimidine-2-sulfonylchloride typically involves the chlorination of 4,6-diaminopyrimidine. The process begins with the dissolution of 4,6-diaminopyrimidine in hydrochloric acid, followed by the addition of sodium nitrite to form a diazonium salt. This intermediate is then reacted with cuprous chloride in the presence of hydrochloric acid to yield 4,6-dichloropyrimidine.

Industrial Production Methods

Industrial production of 4,6-Dichloropyrimidine-2-sulfonylchloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and minimize human error. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloropyrimidine-2-sulfonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic substitution reactions, forming sulfonamides and sulfonates.

    Coupling Reactions: It can be used in Suzuki-Miyaura and Stille coupling reactions to form biaryl and heteroaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, morpholine, and thiourea are commonly used under basic conditions.

    Electrophilic Substitution: Reagents like ammonia, primary and secondary amines, and alcohols are used under mild to moderate conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Electrophilic Substitution: Sulfonamides and sulfonates.

    Coupling Reactions: Biaryl and heteroaryl compounds.

Mechanism of Action

The mechanism of action of 4,6-Dichloropyrimidine-2-sulfonylchloride involves its ability to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Similar structure but lacks the sulfonyl chloride group.

    4,6-Dichloropyrimidine: Similar structure but lacks the sulfonyl chloride group.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 2.

Uniqueness

4,6-Dichloropyrimidine-2-sulfonylchloride is unique due to the presence of both chlorine atoms and the sulfonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of chemical transformations and applications compared to its analogs .

Properties

IUPAC Name

4,6-dichloropyrimidine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O2S/c5-2-1-3(6)9-4(8-2)12(7,10)11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTZGQOGWUGMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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